molecular formula C19H21N7OS B11360099 1,3-dimethyl-5-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11360099
M. Wt: 395.5 g/mol
InChI Key: QLNFHRSYUYXXOB-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzodiazole derivative with a tetrazole-containing compound under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes[][6].

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of a benzodiazole core and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H21N7OS

Molecular Weight

395.5 g/mol

IUPAC Name

1,3-dimethyl-5-[[2-(1-phenyltetrazol-5-yl)sulfanylethylamino]methyl]benzimidazol-2-one

InChI

InChI=1S/C19H21N7OS/c1-24-16-9-8-14(12-17(16)25(2)19(24)27)13-20-10-11-28-18-21-22-23-26(18)15-6-4-3-5-7-15/h3-9,12,20H,10-11,13H2,1-2H3

InChI Key

QLNFHRSYUYXXOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCSC3=NN=NN3C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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